2-(2-Piperidin-2-ylethyl)pyridine

Vue d'ensemble

Description

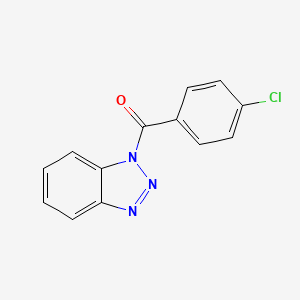

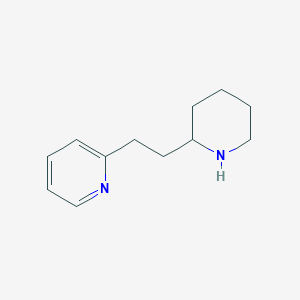

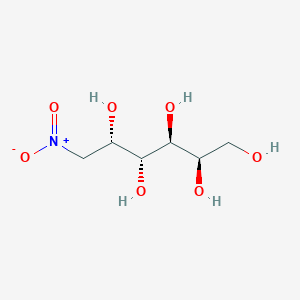

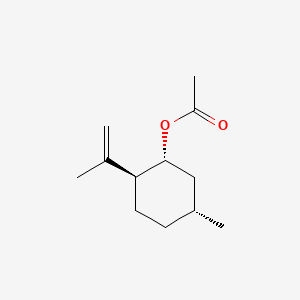

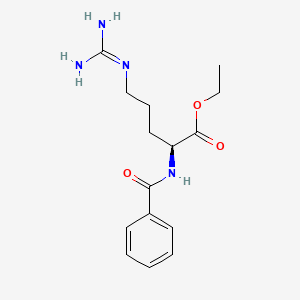

“2-(2-Piperidin-2-ylethyl)pyridine” is a chemical compound with the molecular formula C12H18N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of piperidine derivatives, including “2-(2-Piperidin-2-ylethyl)pyridine”, involves various intra- and intermolecular reactions . Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . The synthesis of piperidone derivatives and their biological properties have been extensively studied .

Molecular Structure Analysis

The molecular structure of “2-(2-Piperidin-2-ylethyl)pyridine” consists of a six-membered heterocyclic ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact mass of the molecule is 196.193948774 g/mol .

Chemical Reactions Analysis

Substituted pyridines, including “2-(2-Piperidin-2-ylethyl)pyridine”, can undergo various chemical reactions. For example, they can react at the C2-positions . Moreover, 2-halopyridines are excellent electrophilic partners, compatible with a range of cross-coupling conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Piperidin-2-ylethyl)pyridine” include a molecular weight of 196.33 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 .

Applications De Recherche Scientifique

1. Antiplatelet Activities

2-(2-Piperidin-2-ylethyl)pyridine derivatives have been synthesized for their potential use in inhibiting platelet aggregation. For example, derivatives of piperlongumine, a pyridone alkaloid, exhibited inhibitory effects on platelet aggregation, with specific derivatives showing pronounced effects (Park et al., 2008). Additionally, a study on piperazinyl glutamate pyridines as P2Y12 antagonists demonstrated potent inhibition of platelet aggregation, highlighting the relevance of these compounds in potential therapeutic applications (Parlow et al., 2010).

2. Corrosion Inhibition

The application of 2-(2-Piperidin-2-ylethyl)pyridine compounds extends to corrosion inhibition. Research on Cd(II) Schiff base complexes involving similar structures demonstrated effective corrosion inhibition properties on mild steel surfaces (Das et al., 2017). Another study investigated the corrosion inhibition of steel in sulfuric acid solutions, showing that specific derivatives acted as effective inhibitors (Bouklah et al., 2005).

3. Biological Activity in Zinc(II) Complexes

Research on zinc(II) complexes derived from Schiff bases of 2-(2-Piperidin-2-ylethyl)pyridine revealed significant biological activities. These complexes, characterized by X-ray diffraction, demonstrated urease inhibitory activities, indicating their potential in biological and medicinal applications (Shi et al., 2012).

4. Volumetric Properties in Aqueous Solutions

A comparative study of volumetric properties of derivatives in aqueous solutions provided insights into their behavior in different concentrations and temperatures. This research is crucial for understanding the physical properties of these compounds in various applications (Kul et al., 2013).

5. Synthesis and Structural Analysis

Several studies focused on the synthesis and structural analysis of 2-(2-Piperidin-2-ylethyl)pyridine derivatives. These include the preparation of zinc(II) complexes with Schiff bases derived from 2-acetylpyridine, providing valuable information for further chemical applications (Han, 2011).

Mécanisme D'action

Target of Action

Piperidine derivatives have been found to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various pharmacological applications .

Mode of Action

A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1), which are resistant to the clinical drug crizotinib . This suggests that 2-(2-Piperidin-2-ylethyl)pyridine may interact with similar targets, leading to changes in cellular processes.

Biochemical Pathways

Piperidine derivatives have been found to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound has a molecular weight of 19028 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Piperidine derivatives have been found to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Piperidin-2-ylethyl)pyridine. For instance, a bacterial strain isolated from mangrove sediments was found to completely degrade pyridine within a 100 h incubation period at a temperature of 35 °C, an initial pH of 7.0, glucose and a pyridine concentration of 500 mg/L . This suggests that environmental conditions such as temperature, pH, and nutrient availability can influence the degradation and action of pyridine compounds.

Safety and Hazards

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(2-Piperidin-2-ylethyl)pyridine”, is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

2-(2-piperidin-2-ylethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1,3,5,9,12,14H,2,4,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZJIQLZEGNILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285708 | |

| Record name | 2-(2-piperidin-2-ylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Piperidin-2-ylethyl)pyridine | |

CAS RN |

6312-04-5 | |

| Record name | 6312-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-piperidin-2-ylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B1595330.png)

![4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595345.png)